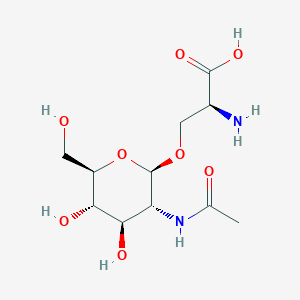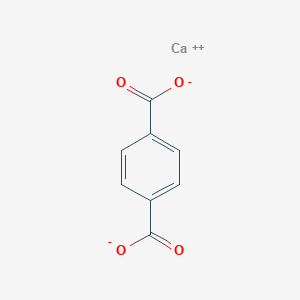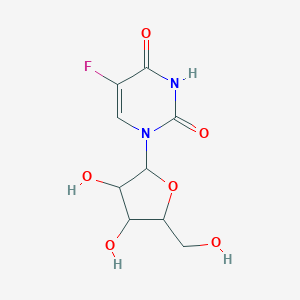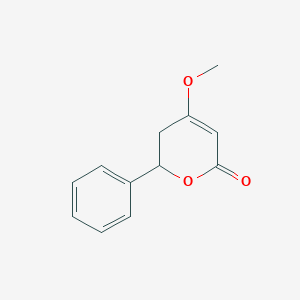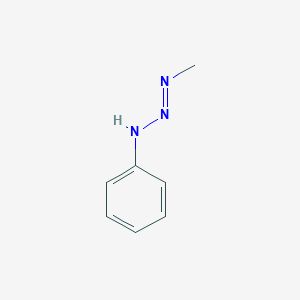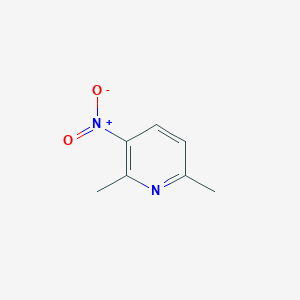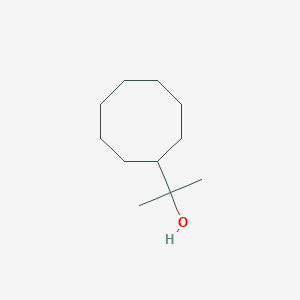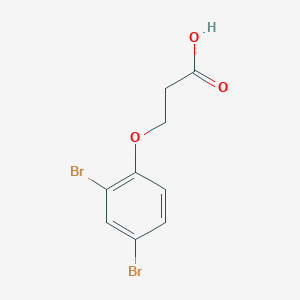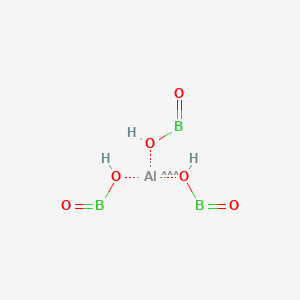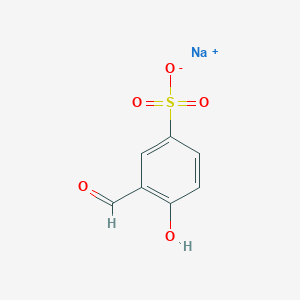
5-磺基水杨醛钠盐
描述
科学研究应用
5-Sulfosalicylaldehyde sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a versatile compound that interacts with various targets. It is acidic and can form salts with metal ions . This property allows it to act as a chelating agent, binding to metal ions and altering their chemical behavior.
Mode of Action
The compound’s mode of action is primarily through its ability to form salts with metal ions. This interaction results in the formation of stable complexes, which can influence the behavior of the metal ions . For example, in analytical chemistry, it is often used as a reducing agent or chelating agent .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body .
Action Environment
The action, efficacy, and stability of 5-Sulfosalicylaldehyde sodium salt can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH and the presence of other ions or molecules in the environment.
准备方法
Synthetic Routes and Reaction Conditions
5-Sulfosalicylaldehyde sodium salt can be synthesized through the reaction of sulfosalicylic acid with formaldehyde under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the sodium salt .
Industrial Production Methods
In industrial settings, the compound is produced by reacting sulfosalicylic acid with formaldehyde in the presence of a sodium hydroxide solution. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through crystallization .
化学反应分析
Types of Reactions
5-Sulfosalicylaldehyde sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfosalicylic acid.
Reduction: It can be reduced to form sulfosalicylic alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aldehyde and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly used.
Major Products
Oxidation: Sulfosalicylic acid.
Reduction: Sulfosalicylic alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
Sulfosalicylic acid: Similar in structure but lacks the aldehyde group.
Salicylaldehyde: Similar in structure but lacks the sulfonic acid group.
Sulfosalicylamide: Contains an amide group instead of an aldehyde group.
Uniqueness
5-Sulfosalicylaldehyde sodium salt is unique due to the presence of both the aldehyde and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper?
A1: The research paper focuses on developing an efficient method for synthesizing 5-sulfosalicylaldehyde sodium salt []. While the abstract doesn't provide details about the specific synthesis method, it highlights the importance of finding efficient synthetic routes for chemical compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
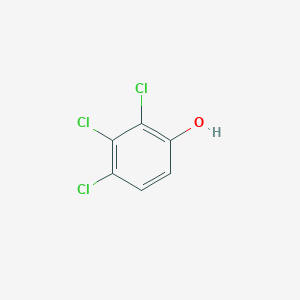
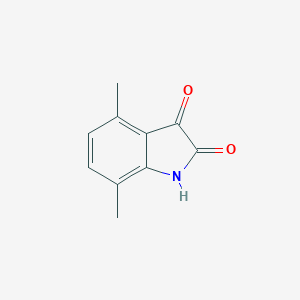
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
